molecular formula C13H8ClNO B6451306 N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine CAS No. 91692-68-1

N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine

Cat. No.: B6451306
CAS No.: 91692-68-1
M. Wt: 229.66 g/mol
InChI Key: HGJZKCYYCRIEIP-CHHVJCJISA-N
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Description

N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine is a chemical compound with a unique structure that includes a chloro-substituted acenaphthylene moiety linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine typically involves the reaction of 2-chloroacenaphthene with hydroxylamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromoacenaphthylen-1-yl)methylidene]hydroxylamine
  • N-[(2-fluoroacenaphthylen-1-yl)methylidene]hydroxylamine
  • N-[(2-iodoacenaphthylen-1-yl)methylidene]hydroxylamine

Uniqueness

N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(NZ)-N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15-16/h1-7,16H/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJZKCYYCRIEIP-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Cl)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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